N-ethyldodecanamide

Description

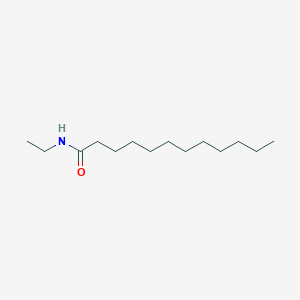

N-Ethyldodecanamide is a fatty acid amide derivative characterized by a 12-carbon dodecanoyl chain (C12:0) and an ethyl group (-CH2CH3) attached to the nitrogen atom. Its molecular formula is C14H29NO, and it is structurally represented as CH3(CH2)10CONHCH2CH3. This compound has garnered attention in metabolomics studies due to its association with lipid metabolism disorders, particularly hypertriglyceridemia (HTG). Elevated plasma levels of this compound have been observed in non-obese, non-diabetic HTG subjects compared to normotriglyceridemia (NTG) controls, suggesting its role as a biomarker for early metabolic dysregulation .

Properties

IUPAC Name |

N-ethyldodecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-5-6-7-8-9-10-11-12-13-14(16)15-4-2/h3-13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQGPEABBFYLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399947 | |

| Record name | Dodecanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35936-85-7 | |

| Record name | N-Ethyllauramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035936857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLLAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66X7ZNL7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyldodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with ethylamine to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyldodecanamide can undergo various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to produce dodecanoic acid and ethylamine.

Oxidation: Oxidizing agents can convert this compound to its corresponding carboxylic acid derivative.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Dodecanoic acid and ethylamine.

Oxidation: Dodecanoic acid derivative.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-ethyldodecanamide has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of N-ethyldodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property makes it useful in various applications, including drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Structural and Functional Insights

Alkyl Chain Length on Nitrogen: this compound and N-propyldodecanamide differ only in the alkyl group length (ethyl vs. propyl). Both compounds show strong positive correlations with HTG, though N-propyldodecanamide has a slightly less significant q-value . N,N-Diethyldodecanamide, with two ethyl groups, exhibits greater steric hindrance and lipophilicity than mono-substituted analogs. This may limit its enzymatic processing or receptor binding .

Acyl Chain Length and Saturation: Palmitoleamide (C16:1) and palmitic amide (C16:0) have longer acyl chains than this compound. Palmitoleamide’s monounsaturation likely enhances fluidity and signaling activity, contributing to its stronger HTG association (q=2.9E-06) . Docosamide (C22:0), with a much longer saturated chain, is inversely correlated with HTG, suggesting divergent metabolic roles compared to shorter-chain amides .

Polar Substituents :

- N-(2-Hydroxyethyl)-N-methyldodecanamide contains a hydroxyl group, increasing hydrophilicity. Such derivatives may exhibit altered pharmacokinetics, though their biological relevance in HTG remains unstudied .

Biological Activity

N-ethyldodecanamide, a fatty acid amide, has garnered attention in recent research due to its diverse biological activities and potential therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is an amide derivative of dodecanoic acid (lauric acid), characterized by the following chemical structure:

This compound is classified within the larger family of fatty acid amides, which have been implicated in various physiological processes.

1. Metabolic Effects

Recent metabolomic studies have indicated that this compound is associated with altered lipid profiles in specific health conditions. For instance, in a study examining non-obese individuals with borderline to moderate hypertriglyceridemia (HTG), this compound levels were significantly altered, suggesting a role in lipid metabolism and potential implications for cardiovascular health .

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against schistosomiasis, where it was noted as a promising schistosomicidal agent, capable of killing parasites within 22 hours at certain concentrations . This suggests potential applications in treating parasitic infections.

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Fatty acid amides are known to interact with endocannabinoid receptors, influencing pain perception and neuroinflammation. Preliminary findings suggest that this compound may modulate these pathways, offering therapeutic potential in neurodegenerative diseases and chronic pain management.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Endocannabinoid System Interaction : As a fatty acid amide, it may influence cannabinoid receptor activity, impacting pain modulation and inflammation.

- Lipid Metabolism Regulation : Alterations in lipid profiles suggest that it may play a role in regulating metabolic pathways associated with triglycerides and cholesterol.

- Cell Signaling Modulation : Its interaction with cellular signaling pathways could affect cell survival and apoptosis, particularly in the context of neuroprotection.

Case Study 1: Hypertriglyceridemia

In a study analyzing plasma levels of various metabolites in individuals with HTG, this compound was found to be significantly altered alongside other lysophosphatidylcholines. The study concluded that monitoring these metabolites could provide insights into metabolic dysregulation related to cardiovascular risks .

Case Study 2: Antimicrobial Efficacy

A laboratory study investigated the efficacy of this compound against Schistosoma mansoni. Results indicated complete mortality of the parasites at a concentration of 10 parts per million within 22 hours, highlighting its potential as an effective treatment option for schistosomiasis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyldodecanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via amidation reactions, such as coupling dodecanoic acid with ethylamine derivatives. Key parameters include temperature control (e.g., refluxing in anhydrous solvents like dichloromethane) and catalysts (e.g., carbodiimides for activating carboxylic acids). Purification often involves vacuum distillation (boiling point: 166–167°C at 2 torr) or column chromatography . Yield optimization requires monitoring reactant stoichiometry and avoiding hydrolysis of intermediates.

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure via signals such as the carbonyl (δ ~170 ppm in ¹³C NMR) and ethyl groups (δ ~1.2–3.5 ppm in ¹H NMR). Mass spectrometry (MS) using electron ionization (EI) typically shows a molecular ion peak at m/z 255.43. Chromatographic methods (e.g., HPLC) assess purity, with retention times calibrated against standards .

Q. How does the solubility profile of this compound impact its use in experimental systems?

- Methodological Answer : this compound is lipophilic (LogP ~4.78), with limited aqueous solubility. For in vitro studies, it is often dissolved in organic solvents (e.g., DMSO or ethanol) followed by dilution in buffered solutions. Solvent choice must align with assay compatibility—e.g., avoiding solvents that disrupt cell membranes in biological studies .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do its plasma levels correlate with lipid disorders?

- Methodological Answer : this compound is a fatty acid amide linked to altered lipid metabolism. In non-obese, non-diabetic subjects, elevated plasma levels correlate with borderline-to-moderate hypertriglyceridemia (HTG). Metabolomic profiling (via LC-MS) identifies associations with lysoPCs (e.g., C16:0) and other amides, suggesting roles in lipid signaling or β-oxidation modulation. Cohort studies should control for confounding variables like BMI and HDL-cholesterol .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Discrepancies in properties like boiling points or solubility may arise from impurities or measurement techniques. Researchers should cross-reference data from authoritative sources (e.g., NIST Chemistry WebBook) and validate findings using standardized protocols. For example, phase-change data (e.g., reduced-pressure boiling points) must specify equipment calibration and purity thresholds .

Q. What experimental models are optimal for studying the biological effects of this compound?

- Methodological Answer : In vitro models (e.g., hepatocyte or adipocyte cultures) assess direct metabolic effects, while murine models evaluate systemic impacts. Dose-response studies should account for species-specific pharmacokinetics. For translational relevance, human cohort studies with stratified HTG subgroups are recommended, using multivariate regression to isolate this compound’s role from covariates like glucose or FFA levels .

Q. How can experimental reproducibility be ensured in studies involving this compound?

- Methodological Answer : Detailed protocols for synthesis, storage (e.g., inert atmospheres to prevent oxidation), and handling (e.g., solvent purity) are critical. Independent replication of key findings, coupled with open-data practices (e.g., sharing raw spectral or chromatographic data), enhances reliability. Reference standards should be traceable to certified materials .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.